1-(2-Azidobutan-2-yl)-4-fluorobenzene
Description
Properties
IUPAC Name |
1-(2-azidobutan-2-yl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3/c1-3-10(2,13-14-12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPGMNMHYTKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobutan-2-yl)-4-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 2-bromo-2-methylbutane, which is then subjected to nucleophilic substitution with sodium azide to introduce the azide group. The resulting 2-azidobutane is then coupled with 4-fluorobenzene under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive azide group. It can participate in:
- Click Chemistry : The azide group allows for Huisgen 1,3-dipolar cycloaddition reactions, which are widely utilized in drug discovery and development. This method is favored for its efficiency and specificity in forming stable products from simple reactants.
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules by acting as a building block. This includes the formation of various derivatives that could have different functional properties .
Medicinal Chemistry
This compound has potential applications in drug development:
Materials Science
In materials science, the compound can be utilized for:
- Polymer Chemistry : The azide group can be employed in the synthesis of polymers through click chemistry methods, leading to materials with tailored properties for specific applications .
- Functional Materials : Its unique combination of functionalities allows for the development of specialty chemicals and materials that may have applications in coatings, adhesives, and other industrial products.
Case Studies and Research Findings
While specific case studies on this compound are not extensively documented, related research provides insights into its potential applications:
- Antibacterial Activity : A study involving azide-containing compounds demonstrated significant antibacterial potential against Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be explored for therapeutic uses against resistant strains .
- Drug Development : Research into various azide derivatives has shown promise in developing new pharmaceuticals targeting oxidative stress-related diseases, which could extend to compounds like this compound as potential drug candidates .
Mechanism of Action
The mechanism of action of 1-(2-Azidobutan-2-yl)-4-fluorobenzene largely depends on the specific reactions it undergoes. The azide group is known for its ability to participate in click chemistry, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science. The fluorobenzene moiety can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural analogs, focusing on substituent effects, azide group placement, and reactivity:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) enhance the electrophilicity of the azide group, accelerating cycloaddition reactions. For instance, 1-(azidomethyl)-4-fluorobenzene (3c) reacts efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
- However, bulky groups may improve selectivity in certain reactions .
- Synthesis Efficiency : Yields for azidomethyl derivatives are consistently high (82–quantitative) when synthesized from benzyl halides and sodium azide (NaN₃) under mild conditions .
Biological Activity
1-(2-Azidobutan-2-yl)-4-fluorobenzene is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. The azide functional group is known for its reactivity, particularly in click chemistry, which facilitates the synthesis of complex molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound can be described as a fluorinated aromatic compound with an azido substituent. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- NRF2 Activation : Compounds similar to this compound have been studied for their ability to activate NRF2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that plays a crucial role in cellular defense against oxidative stress. Activation of NRF2 can lead to increased expression of antioxidant proteins and may have therapeutic implications for diseases characterized by oxidative damage .
- Antimicrobial Activity : The azide group allows for modifications that may enhance antimicrobial properties. Similar compounds have demonstrated significant antibacterial activity against various pathogens, indicating a potential for this compound in treating infections .
Antibacterial Activity
Recent studies have shown that derivatives of fluorinated compounds exhibit notable antibacterial properties. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 µM to 128 µM against Staphylococcus aureus, suggesting that structural modifications can significantly enhance antibacterial efficacy .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
Case Studies
A study investigating the effects of azide-containing compounds on oxidative stress revealed that such compounds could modulate NRF2 pathways, enhancing cellular resilience against oxidative damage. This suggests that similar mechanisms may be applicable to this compound .
In another case study, azide derivatives were shown to possess anti-proliferative effects against breast cancer cells, highlighting their potential in oncology .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to avoid over-azidation.
- Use anhydrous conditions to minimize side reactions.
- Yield improvements (70–85%) are achieved by increasing NaN₃ equivalents (1.5–2.0) and slow reagent addition .
Table 1 : Comparative synthetic methods and yields
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-bromobutan-2-yl)-4-fluorobenzene | DMF | 70 | 78 | |
| 1-(2-iodobutan-2-yl)-4-fluorobenzene | DMSO | 80 | 85 |
Advanced: How can researchers resolve contradictions in NMR data for azido-containing compounds like this compound?
Answer :
Contradictions in spectral data (e.g., δ values in ¹H/¹³C NMR) may arise from solvent effects, impurities, or tautomerism. To address this:
Reproduce Conditions : Ensure identical solvent (CDCl₃ vs. DMSO-d₆) and concentration.
2D NMR : Use HSQC or HMBC to confirm assignments, especially for overlapping signals near δ 3.5–4.5 ppm (azido and CH₂ groups) .
Theoretical Calculations : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian or ADF).
Example : In , the azide proton (CH₂N₃) in 1-(azidomethyl)-4-fluorobenzene appears at δ 4.35 (CDCl₃), but shifts to δ 4.42 in DMSO-d₆ due to hydrogen bonding.
Basic: What safety protocols are critical when handling this compound?
Answer :
Azides are shock-sensitive and may decompose explosively. Key protocols:
- Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) .
- Handling : Use blast shields, avoid metal spatulas, and conduct small-scale reactions (<1 g).
- Waste Disposal : Quench with 10% aqueous NaNO₂ before disposal to neutralize azides .
Table 2 : Hazard classification (GHS)
| Hazard | Symbol | Precautionary Statements |
|---|---|---|
| Explosive | GHS08 | P210: Keep away from heat/sparks/open flames |
| Toxic | GHS06 | P301+P310: IF SWALLOWED: Immediately call a poison center |
Advanced: How can computational chemistry aid in designing derivatives of this compound for click chemistry applications?
Answer :
Computational methods streamline the design of CuAAC-compatible derivatives:
Docking Studies : Model the compound’s interaction with Cu(I) catalysts (e.g., TBTA ligands) using AutoDock Vina.
Reactivity Prediction : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict azide-alkyne cycloaddition rates .
Solvent Effects : Simulate solvation-free energies (COSMO-RS) to optimize reaction media (e.g., water vs. THF).
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show 30% faster cycloaddition due to lowered LUMO energy .
Basic: What analytical techniques are essential for characterizing this compound?
Q. Answer :
- FT-IR : Confirm azide stretch (~2100 cm⁻¹) and aryl-F bonds (1220–1150 cm⁻¹) .
- NMR : ¹⁹F NMR (δ -110 to -115 ppm for para-fluorobenzene) and ¹H NMR (δ 1.5–1.7 ppm for butyl CH₃) .
- HRMS : Exact mass validation (e.g., C₁₀H₁₁FN₃: [M+H]⁺ = 192.0934) .
Advanced: How can researchers mitigate batch-to-batch variability in azide synthesis?
Answer :
Variability arises from impurities in precursors or inconsistent azidation. Mitigation strategies:
- QC Checks : Enforce strict HPLC purity thresholds (>95%) for bromo/iodo precursors.
- In Situ Monitoring : Use inline IR spectroscopy to track NaN₃ consumption.
- Design of Experiments (DoE) : Apply factorial designs to optimize time, temperature, and stoichiometry .
Basic: What are the applications of this compound in bioconjugation?
Answer :
The compound’s azide group enables:
- Protein Labeling : Conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic Cu(I).
- Polymer Functionalization : Graft fluorobenzene motifs onto PEG for drug delivery systems .
Advanced: How to troubleshoot low yields in CuAAC reactions using this compound?
Answer :
Low yields (<50%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
